The synthesis of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route is the condensation of anthranilic acid derivatives with suitable aldehydes or ketones, followed by nitration and cyclization reactions. Key parameters in the synthesis include:
In industrial settings, optimized reaction conditions are crucial for enhancing yield and purity. Continuous flow reactors and advanced purification methods are often utilized to improve efficiency and reduce waste during production.
The molecular structure of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is characterized by:
The compound exhibits a melting point of approximately 173 °C, indicating its solid-state stability at room temperature . Its structural data can be represented using InChI notation: InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-3-2-5(12(16)17)4-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)
.
2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo several chemical reactions:
Common solvents for these reactions include methanol and dichloromethane . The products formed depend on the specific reagents and conditions applied during these reactions.
The mechanism of action of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with biological targets at the molecular level:
These interactions suggest potential pharmacological activities that warrant further investigation.
The physical and chemical properties of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.19 g/mol |
Melting Point | 173 °C |
Solubility | Soluble in organic solvents like methanol and ethanol |
Hazard Classification | Irritant |
These properties indicate that while the compound is stable under normal conditions, care should be taken during handling due to its irritant nature .
The scientific applications of 2-Methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid extend across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3